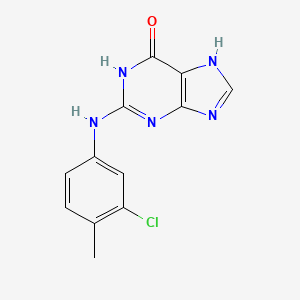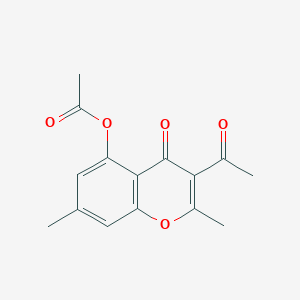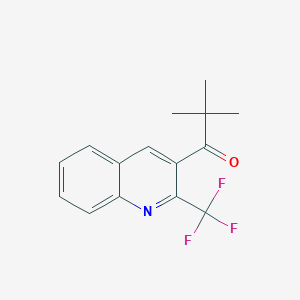
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is a compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one typically involves the reaction of 2-(trifluoromethyl)quinoline with 2,2-dimethylpropan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2,2-dimethylpropan-1-one, followed by nucleophilic addition to the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Quinoline oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(2-methylquinolin-3-YL)propan-1-one
- 2,2-Dimethyl-1-(2-chloroquinolin-3-YL)propan-1-one
- 2,2-Dimethyl-1-(2-fluoroquinolin-3-YL)propan-1-one
Uniqueness
2,2-Dimethyl-1-(2-(trifluoromethyl)quinolin-3-YL)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2,2-dimethyl-1-[2-(trifluoromethyl)quinolin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H14F3NO/c1-14(2,3)13(20)10-8-9-6-4-5-7-11(9)19-12(10)15(16,17)18/h4-8H,1-3H3 |
InChI Key |
NVNVZOCIMXGXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
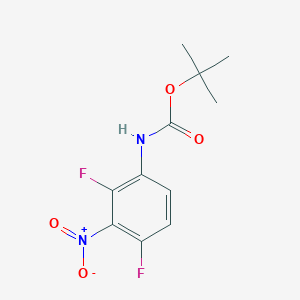

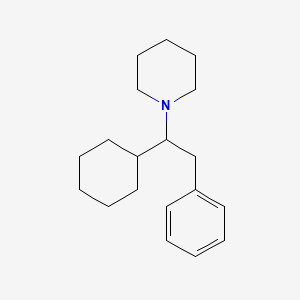
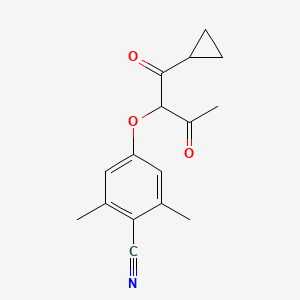
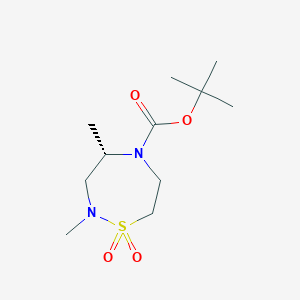

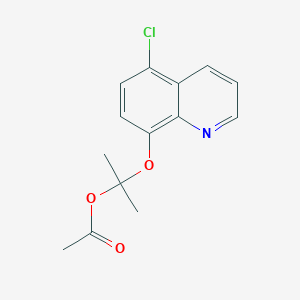
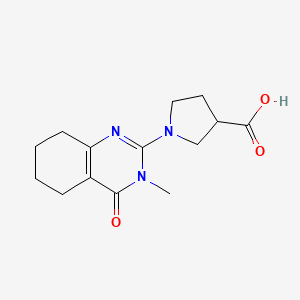
![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)
